![molecular formula C52H65N11O12S2 B1208395 1QN-Echinomycin CAS No. 77195-99-4](/img/structure/B1208395.png)
1QN-Echinomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1QN-Echinomycin, also known as this compound, is a useful research compound. Its molecular formula is C52H65N11O12S2 and its molecular weight is 1100.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
Echinomycin has been extensively studied for its antitumor properties, particularly against cancers characterized by HIF-1 overexpression:
- Breast Cancer : A liposomal formulation of echinomycin has shown promising results in eliminating established triple-negative breast cancer metastases in preclinical models. This formulation significantly enhances the drug's efficacy compared to traditional formulations .
- Acute Myeloid Leukemia (AML) : Echinomycin has demonstrated the ability to reduce leukemia burden by inhibiting leukemia stem cells in murine models. It acts on the AML1-ETO/HIF-1α/DNMT3A axis, suggesting its potential as a therapeutic agent in AML .
Autoimmune Diseases
Recent studies have indicated that echinomycin can be beneficial in treating graft-versus-host disease (GvHD) by inhibiting HIF-1α accumulation in affected tissues. This application highlights its role beyond oncology into immunology .
Antimicrobial Activity
Echinomycin exhibits moderate antibacterial activity against various strains of bacteria, including resistant strains. Its effectiveness against Staphylococcus aureus and Enterococcus species has been documented, making it a candidate for further exploration as an antibiotic agent .
Formulation Advancements
The development of liposomal formulations has significantly improved the pharmacokinetics and therapeutic index of echinomycin:
- Liposomal Echinomycin : This formulation enhances drug delivery to tumor sites while minimizing systemic toxicity. Studies show that liposomal echinomycin can provide more effective inhibition of primary tumor growth compared to traditional formulations .
Case Studies and Research Findings
特性
CAS番号 |
77195-99-4 |
---|---|
分子式 |
C52H65N11O12S2 |
分子量 |
1100.3 g/mol |
IUPAC名 |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C52H65N11O12S2/c1-26(2)39-50(72)74-24-37(59-43(65)35-22-53-32-18-14-15-19-33(32)57-35)45(67)55-29(6)47(69)63(10)41-49(71)62(9)40(27(3)4)51(73)75-23-36(58-42(64)34-21-20-30-16-12-13-17-31(30)56-34)44(66)54-28(5)46(68)60(7)38(48(70)61(39)8)25-77-52(41)76-11/h12-22,26-29,36-41,52H,23-25H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) |
InChIキー |
ITWKZNYKGRGXPU-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
正規SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
同義語 |
1QN-echinomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。